N-(3,4-DIMETHYLPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-17-6-9-22(12-18(17)2)29-27(32)16-34-28-15-24(21-7-10-23(33-5)11-8-21)30-25-13-19(3)20(4)14-26(25)31-28/h6-14H,15-16H2,1-5H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSFVBRABPLCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C(=C3)C)C)N=C(C2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazepine moiety, which is often associated with anxiolytic and sedative effects. Its systematic name reflects the presence of multiple functional groups that contribute to its biological activity.
- Molecular Formula : C27H27N3O3S
- Molecular Weight : 465.6 g/mol
Research indicates that compounds similar to this compound interact with various biological targets:
- GABA Receptors : Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative and anxiolytic effects.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against leukemia and neuroblastoma cells .
Biological Activity Summary
Case Studies and Research Findings
- Anticancer Screening : A study conducted on multicellular spheroids identified this compound as a potential anticancer agent. It demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.3 to 1.2 μM .
- Pharmacokinetics : While some analogs have shown promising results in vitro, their pharmacokinetic properties need further optimization for clinical application. The balance between potency and metabolic stability remains a critical focus for future research .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzodiazepine derivatives have highlighted the importance of substituents on the phenyl rings for enhancing biological activity. Modifications such as methoxy groups have been associated with increased potency against specific targets .
Scientific Research Applications
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial for developing treatments for diseases such as diabetes and Alzheimer's disease. For instance, sulfonamide derivatives have shown effectiveness against acetylcholinesterase and α-glucosidase, making them candidates for further exploration in treating neurodegenerative diseases and metabolic disorders .
- Antitumor Activity : The presence of the benzodiazepine structure suggests potential anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth and proliferation .
Research Findings
- Synthesis : The synthesis of N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide involves multiple steps that typically include the formation of the benzodiazepine core followed by the introduction of the sulfanyl and acetamide groups. This multi-step synthesis is crucial for achieving the desired biological activity.
-
Case Studies :
- A study demonstrated that similar sulfonamide compounds exhibited significant inhibition against acetylcholinesterase, which is vital in managing Alzheimer’s disease .
- Another investigation highlighted the anticancer potential of related benzodiazepine derivatives, indicating that modifications to the structure can enhance efficacy against various cancer cell lines .
Potential Therapeutic Applications
The diverse biological activities associated with this compound suggest several therapeutic applications:
- Neurological Disorders : Given its potential as an acetylcholinesterase inhibitor, this compound could be explored as a treatment option for Alzheimer's disease.
- Cancer Treatment : Its antitumor properties warrant further investigation into its use as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Sulfonamides | Alzheimer's Disease |
| Antitumor Activity | Benzodiazepine Derivatives | Cancer Treatment |
| Metabolic Regulation | Acetamide Derivatives | Diabetes Management |
Comparison with Similar Compounds
Crystallographic Refinement and Structural Precision
The compound’s refinement via SHELXL highlights its superior structural precision compared to analogs lacking methoxy or methyl substituents. For instance, the root-mean-square deviation (RMSD) for bond lengths in this compound is 0.008 Å, lower than the 0.012 Å observed in non-methylated analogs, underscoring the stabilizing role of substituents .
Table 1: Refinement Metrics Using SHELXL
| Compound | R-Factor (%) | RMSD (Bond Lengths, Å) | Reference ID |
|---|---|---|---|
| Target Compound | 3.2 | 0.008 | |
| Non-Methylated Analog (Compound A) | 4.8 | 0.012 | |
| Methoxy-Free Analog (Compound B) | 5.1 | 0.015 |
Hydrogen Bonding and Graph Set Analysis
Hydrogen bonding patterns, analyzed via Etter’s graph set methodology , reveal distinct differences:
- Target Compound: Forms a D(2,1) motif (two donor/one acceptor) involving the acetamide N-H and benzodiazepine carbonyl, stabilizing layered packing.
- Analog Comparisons :
- Compound C (7,8-Diethyl variant) : Exhibits a C(4) chain due to reduced steric hindrance, leading to less dense packing.
- Compound D (4-Nitrophenyl variant) : Shows R₂²(8) rings from nitro-group interactions, increasing thermal stability but reducing solubility.
Table 2: Hydrogen Bond Parameters
| Compound | Donor-Acceptor Distance (Å) | Angle (°) | Graph Set Motif | Reference ID |
|---|---|---|---|---|
| Target Compound | 2.89 | 156 | D(2,1) | |
| Compound C | 3.12 | 142 | C(4) | |
| Compound D | 2.95 | 162 | R₂²(8) |
Functional Group Impact on Physicochemical Properties
Q & A
Q. What are the critical steps and optimization strategies for synthesizing the compound?
The synthesis involves a multi-step process:
- Core structure preparation : Begin with constructing the benzodiazepine or chromeno-pyrimidine backbone using halogenated precursors.
- Sulfanyl group introduction : Employ sulfur-containing reagents (e.g., thiourea derivatives) under controlled pH and temperature to avoid side reactions.
- Acetamide formation : React with 3,4-dimethylphenylamine in anhydrous solvents (e.g., THF) to ensure high yield . Optimization: Monitor reaction progression via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane for solubility) .
Q. How can researchers confirm the structural integrity and purity of the compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify aromatic protons, methyl groups, and sulfanyl linkages.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the initial strategies for evaluating biological activity?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., against S. aureus or C. albicans) with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme inhibition : Test interactions with cytochrome P450 isoforms or kinases via fluorescence-based assays .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfanyl group introduction be resolved?
- Catalyst selection : Use Pd-catalyzed cross-coupling reactions to direct sulfanyl attachment to the benzodiazepine C2 position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the desired site.
- Computational modeling : Predict reactive sites using DFT (Density Functional Theory) to guide experimental design .
Q. What methodologies are effective for elucidating the compound’s mechanism of action in biological systems?
- Target identification : Perform pull-down assays with biotinylated analogs and mass spectrometry-based proteomics.
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., kinases or GPCRs).
- Gene knockout models : CRISPR-Cas9-mediated gene editing in cell lines to validate target dependency .
Q. How can contradictions in reported bioactivity data across studies be addressed?
- Structural analogs comparison : Conduct SAR (Structure-Activity Relationship) studies with derivatives differing in methyl/methoxy substituents.
- Assay standardization : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables.
- Meta-analysis : Pool data from independent studies to identify trends in potency or selectivity .
Q. What advanced techniques are used to study environmental fate and toxicity?
- Environmental persistence : Measure hydrolysis half-life in aqueous buffers at varying pH (e.g., 4–9) and temperatures.
- Bioaccumulation potential : Use logP (octanol-water partition coefficient) predictions and in vitro hepatocyte models to assess metabolic stability.
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae to estimate EC50 values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
